Cas no 2863-88-9 (3-Ethoxyestra-3,5-dien-17-one)
3-Ethoxyestra-3,5-dien-17-one Chemical and Physical Properties
Names and Identifiers
-
- (3-ethoxyestra-3,5-dien-17-one )
- 3-ethoxy-3,5-estradien-17-one
- 3-Ethoxyestra-3,5-dien-17-one
- estra-3,5-dien-17-one, 3-ethoxy-
- Estra-3,5-dien-17-one, 3-ethoxy-; 3-Ethoxyestra-3,5-dien-17-one; 19-Norandrost-4-ene-3,17-dione 3-ethyl enol ether; 3-Ethoxy-17-oxoestra-3,5-diene; Norandrostenedione ethyl enolether
- NS00003330
- SCHEMBL6379452
- 2863-88-9
- DTXSID001306988
-
- Inchi: 1S/C20H28O2/c1-3-22-14-5-7-15-13(12-14)4-6-17-16(15)10-11-20(2)18(17)8-9-19(20)21/h4,12,15-18H,3,5-11H2,1-2H3/t15-,16+,17+,18-,20-/m0/s1
- InChI Key: QYLJNAMKKXVXBU-JAYZULETSA-N
- SMILES: O=C1CC[C@@H]2[C@]1(C)CC[C@@H]1[C@H]3CCC(=CC3=CC[C@@H]21)OCC
Computed Properties
- Exact Mass: 300.20904
- Monoisotopic Mass: 300.208930132g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 22
- Rotatable Bond Count: 2
- Complexity: 544
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 5
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 26.3Ų
Experimental Properties
- PSA: 26.3
3-Ethoxyestra-3,5-dien-17-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | E676595-100mg |
3-Ethoxyestra-3,5-dien-17-one |
2863-88-9 | 100mg |
$ 95.00 | 2022-01-08 | ||
| TRC | E676595-250mg |
3-Ethoxyestra-3,5-dien-17-one |
2863-88-9 | 250mg |
$ 195.00 | 2022-01-08 | ||
| TRC | E676595-500mg |
3-Ethoxyestra-3,5-dien-17-one |
2863-88-9 | 500mg |
$ 390.00 | 2022-01-08 | ||
| TRC | E676595-1g |
3-Ethoxyestra-3,5-dien-17-one |
2863-88-9 | 1g |
$ 760.00 | 2022-01-08 |
3-Ethoxyestra-3,5-dien-17-one Related Literature
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
Additional information on 3-Ethoxyestra-3,5-dien-17-one
3-Ethoxyestra-3,5-dien-17-one (CAS No. 2863-88-9): A Comprehensive Overview
3-Ethoxyestra-3,5-dien-17-one, identified by the Chemical Abstracts Service Number (CAS No.) 2863-88-9, is a significant compound in the realm of synthetic chemistry and pharmaceutical research. This compound belongs to the class of estrogenic steroids, characterized by its structural framework that includes an ethoxy group at the 3-position and a ketone at the 17-position. The presence of these functional groups imparts unique biochemical properties, making it a subject of interest in various scientific investigations.
The molecular structure of 3-Ethoxyestra-3,5-dien-17-one consists of a steroidal backbone, which is a common motif in many bioactive molecules. This backbone is fused with a diene system at the 3 and 5 positions, contributing to its reactivity and potential biological activity. The ethoxy group at the 3-position enhances the lipophilicity of the molecule, facilitating its interaction with biological targets. Additionally, the ketone group at the 17-position serves as a key functional moiety that can undergo further chemical modifications, enabling its use in synthetic pathways.
In recent years, 3-Ethoxyestra-3,5-dien-17-one has garnered attention in the field of drug development due to its structural similarity to natural estrogens. Estrogens play crucial roles in various physiological processes, including reproductive functions, bone metabolism, and cardiovascular health. As such, compounds that mimic or modulate estrogenic activity are of considerable interest for therapeutic applications.
One of the most compelling aspects of 3-Ethoxyestra-3,5-dien-17-one is its potential as a precursor in the synthesis of more complex steroid derivatives. Researchers have leveraged this compound to develop novel molecules with enhanced pharmacological profiles. For instance, modifications at the 17-position can lead to compounds with improved metabolic stability or altered receptor binding affinities. Such advancements are critical in optimizing drug candidates for clinical use.
The synthesis of 3-Ethoxyestra-3,5-dien-17-one typically involves multi-step organic reactions, starting from readily available steroidal precursors. The introduction of the ethoxy group often requires nucleophilic substitution reactions, while the formation of the ketone group can be achieved through oxidation or decarboxylation processes. These synthetic routes highlight the compound's utility as an intermediate in pharmaceutical manufacturing.
From a biochemical perspective, 3-Ethoxyestra-3,5-dien-17-one exhibits weak estrogenic activity due to its structural features. However, this activity can be modulated by further chemical alterations. For example, introducing additional functional groups may enhance or diminish its binding affinity to estrogen receptors (ERα and ERβ). Such fine-tuning is essential for developing selective estrogen receptor modulators (SERMs), which are designed to exhibit tissue-specific effects.
Recent studies have explored the potential applications of 3-Ethoxyestra-3,5-dien-17-one in therapeutic contexts beyond traditional estrogen-related disorders. For instance, researchers have investigated its role in combating osteoporosis by modulating bone-resorbing and bone-forming activities. The compound's ability to interact with estrogen receptors suggests that it may influence bone metabolism positively.
In addition to its pharmacological relevance, 3-Ethoxyestra-3,5-dien-17-one has been studied for its potential role in endocrine-disrupting effects. While estrogens are naturally occurring hormones with well-defined physiological roles, synthetic derivatives must be carefully evaluated for any unintended hormonal impacts. This has led to extensive toxicological studies to assess the safety profile of compounds like 3-Ethoxyestra-3,5-dien-17-one, ensuring that they do not pose significant risks when used therapeutically.
The analytical characterization of 3-Ethoxyestra-3,5-dien-17-one relies on advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These methods provide detailed insights into its molecular structure and purity. High-performance liquid chromatography (HPLC) is also commonly employed for purification and quantification purposes.
The industrial significance of 3-Ethoxyestra-3,5-dien-17-one extends beyond academic research into commercial applications. Pharmaceutical companies have utilized this compound as a building block for developing novel drugs targeting various diseases. Its versatility in synthetic chemistry makes it a valuable asset in medicinal chemistry libraries.
Future research directions for 3-Ethoxyestra-3,5-dien-17-one may focus on exploring its interactions with other biological targets beyond estrogen receptors. This could lead to discoveries in areas such as anti-inflammatory or anti-cancer therapies. The compound's structural flexibility offers opportunities for designing derivatives with tailored biological activities.
In conclusion, 2863-889 CAS no., 2863889 CAS number, 2863889 CAS registry number, Ethoxyestra-35dien-1717one, remains a pivotal compound in synthetic chemistry and pharmaceutical research due to its unique structural features and potential therapeutic applications.
It continues to be an area of active investigation with promising implications for future medical advancements.>
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